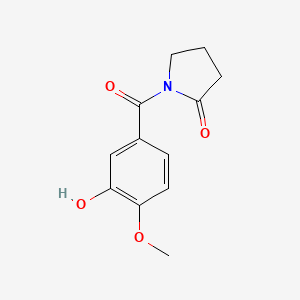
2,2-Difluoro-2-(3-methylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(3-methylphenyl)ethanol is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,2-Difluoro-2-(3-methylphenyl)ethanol typically involves the reduction of difluoroacetates. One common method includes using lithium aluminum hydride as a reducing agent. The reaction is carried out at low temperatures, typically between -20°C to 0°C, to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the same reduction method can be applied, with careful control of reaction conditions to maintain consistency and quality. The raw materials, such as methyl difluoroacetate or ethyl difluoroacetate, are readily available, making this method feasible for commercial production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(3-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of difluoroalkanes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroacetophenone.
Reduction: Formation of 2,2-difluoroethane.
Substitution: Formation of various substituted tolyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(3-methylphenyl)ethanol has wide-ranging applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential in developing new therapeutic agents due to its unique chemical properties.
Industry: Utilized in the production of fluoropolymers and other advanced materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(3-methylphenyl)ethanol exerts its effects is primarily through its interactions with biological molecules. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with various molecular targets. This can lead to modifications in the activity of enzymes and receptors, thereby influencing biological pathways .
Comparison with Similar Compounds
- 2,2-Difluoroethanol
- 2,2-Difluoroethylamine
- 2,2-Difluoroethylthiol
Comparison: 2,2-Difluoro-2-(3-methylphenyl)ethanol is unique due to the presence of the tolyl group, which imparts distinct chemical properties compared to other difluoroethyl compounds. This uniqueness makes it particularly valuable in medicinal chemistry for designing drugs with specific pharmacokinetic properties .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
2,2-difluoro-2-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10F2O/c1-7-3-2-4-8(5-7)9(10,11)6-12/h2-5,12H,6H2,1H3 |
InChI Key |
UPIVJZKUPXXOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)





![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)




